molecular formula C10H8N2O2 B14402929 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol CAS No. 88070-45-5

1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol

Cat. No.: B14402929
CAS No.: 88070-45-5
M. Wt: 188.18 g/mol
InChI Key: AKPVYPUCEJKEHG-UHFFFAOYSA-N
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Description

1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group at position 4 and an oxo group at position 1, making it a unique derivative of pyrimidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenyl-3,4-dihydropyrimidin-2(1H)-one with an oxidizing agent to introduce the oxo group at position 1. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,4-dioxo derivatives, while reduction can produce 1-hydroxy-4-phenyl derivatives .

Scientific Research Applications

1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo and phenyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxo group and a phenyl ring makes it a versatile compound for various applications .

Properties

CAS No.

88070-45-5

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-oxido-4-phenylpyrimidin-1-ium-5-ol

InChI

InChI=1S/C10H8N2O2/c13-9-6-12(14)7-11-10(9)8-4-2-1-3-5-8/h1-7,13H

InChI Key

AKPVYPUCEJKEHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=[N+](C=C2O)[O-]

Origin of Product

United States

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